4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide
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Overview
Description
4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a thiazole ring, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The benzamide core is then introduced through acylation reactions using benzoyl chloride derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The thiazole ring and benzamide core are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide is unique due to its specific structural features, such as the thiazole ring and the positioning of methyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H20N2OS/c1-14-3-7-16(8-4-14)18-13-24-19(22-18)11-12-21-20(23)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
FUINNXOCQBAVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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